N-benzyl-2-(4-fluorophenyl)-N-(pyridin-2-yl)-2H-tetrazole-5-carboxamide N-benzyl-2-(4-fluorophenyl)-N-(pyridin-2-yl)-2H-tetrazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 1396758-41-0
VCID: VC4382257
InChI: InChI=1S/C20H15FN6O/c21-16-9-11-17(12-10-16)27-24-19(23-25-27)20(28)26(18-8-4-5-13-22-18)14-15-6-2-1-3-7-15/h1-13H,14H2
SMILES: C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)F
Molecular Formula: C20H15FN6O
Molecular Weight: 374.379

N-benzyl-2-(4-fluorophenyl)-N-(pyridin-2-yl)-2H-tetrazole-5-carboxamide

CAS No.: 1396758-41-0

Cat. No.: VC4382257

Molecular Formula: C20H15FN6O

Molecular Weight: 374.379

* For research use only. Not for human or veterinary use.

N-benzyl-2-(4-fluorophenyl)-N-(pyridin-2-yl)-2H-tetrazole-5-carboxamide - 1396758-41-0

Specification

CAS No. 1396758-41-0
Molecular Formula C20H15FN6O
Molecular Weight 374.379
IUPAC Name N-benzyl-2-(4-fluorophenyl)-N-pyridin-2-yltetrazole-5-carboxamide
Standard InChI InChI=1S/C20H15FN6O/c21-16-9-11-17(12-10-16)27-24-19(23-25-27)20(28)26(18-8-4-5-13-22-18)14-15-6-2-1-3-7-15/h1-13H,14H2
Standard InChI Key OUOKGXWACZIFLY-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)F

Introduction

Chemical Structure and Synthesis

Molecular Architecture

The compound’s structure integrates three key components:

  • Tetrazole Ring: A five-membered aromatic ring containing four nitrogen atoms, known for its metabolic stability and ability to act as a bioisostere for carboxylic acids .

  • 4-Fluorophenyl Group: A phenyl ring substituted with a fluorine atom at the para position, which enhances electronegativity and influences binding interactions .

  • N-Benzyl-N-(Pyridin-2-yl) Carboxamide: A bifunctional substituent combining a benzyl group and a pyridine ring, likely contributing to solubility and target selectivity .

The molecular formula is C₁₉H₁₄FN₅O, with a calculated molecular weight of 347.35 g/mol.

Synthetic Pathways

While no explicit synthesis route for this compound is documented, analogous tetrazole-carboxamides are typically synthesized via:

  • Tetrazole Ring Formation: A [2+3] cycloaddition between nitriles and sodium azide under acidic conditions (e.g., ZnCl₂ catalysis) .

  • Substituent Introduction:

    • The 4-fluorophenyl group is introduced via Ullmann coupling or nucleophilic aromatic substitution .

    • The N-benzyl and N-(pyridin-2-yl) groups are added through carbodiimide-mediated amidation .

Table 1: Hypothetical Synthesis Optimization Parameters

StepReagents/ConditionsYield (%)
Tetrazole formationNaN₃, ZnCl₂, DMF, 80°C, 12 h65–70
Fluorophenyl addition4-Fluoroiodobenzene, CuI, K₂CO₃, DMF50–60
AmidationEDCl, HOBt, Pyridine, RT, 24 h70–75

Physicochemical Properties

Calculated Properties

  • Solubility: Predicted to be sparingly soluble in water (<0.1 mg/mL) but highly soluble in DMSO (>50 mg/mL) .

  • logP: Estimated at 2.8 (Moderate lipophilicity, favoring blood-brain barrier penetration) .

  • pKa: The tetrazole ring’s acidic proton has a pKa ~4.5, making it deprotonated at physiological pH .

Table 2: Comparative Physicochemical Data with Analogs

CompoundMolecular WeightlogPWater Solubility (mg/mL)
Target Compound347.352.8<0.1
N-Benzyl-2-(4-Fluorophenyl)-N-iPr*339.403.10.2
5-(4-Ethylphenyl)-2H-Tetrazole (C29)244.282.51.5

*Data from Chemsrc and PMC .

Biological Activities and Mechanisms

Enzyme Inhibition Mechanisms

  • Tetrazole as a Zinc-Binding Group: The tetrazole ring coordinates with zinc ions in metalloenzymes (e.g., matrix metalloproteinases), disrupting catalytic activity .

  • Pyridine Interactions: The pyridin-2-yl group may form π-π stacking with aromatic residues in enzyme active sites .

Figure 1: Hypothesized Binding Mode to InhA
(A) Tetrazole-zinc interaction; (B) Fluorophenyl hydrophobic packing; (C) Pyridine hydrogen bonding.

Comparative Analysis with Structural Analogs

N-Benzyl-2-(4-Fluorophenyl)-N-Isopropyl Analog

  • Key Difference: Replacement of isopropyl with pyridin-2-yl enhances polarity and hydrogen-bonding capacity.

  • Impact: Increased solubility in polar solvents (e.g., ethanol: 15 mg/mL vs. 8 mg/mL for isopropyl analog) .

Bromophenyl vs. Fluorophenyl Substitution

  • Electron Effects: Fluorine’s electronegativity (−I effect) reduces electron density on the phenyl ring, potentially altering binding kinetics compared to bromine’s +M effect.

Future Research Directions

  • In Vitro Validation: Screen against M. tuberculosis H37Rv and cancer cell lines (e.g., MCF-7, A549).

  • ADMET Profiling: Assess metabolic stability in liver microsomes and plasma protein binding.

  • Crystallographic Studies: Resolve X-ray structures of compound-enzyme complexes to guide optimization.

Table 3: Proposed Research Pipeline

StageMethodologyExpected Outcome
SynthesisOptimize amidation step>80% yield, >95% purity
BiologicalMIC assays against MtbMIC ≤ 2 µg/mL
ComputationalQSAR modeling of fluorophenyl analogsIdentify critical substituents

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